molecular formula C20H21N3O2S B11326360 5-phenyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide

5-phenyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide

Cat. No.: B11326360
M. Wt: 367.5 g/mol
InChI Key: HFCZHGKQCSYCNH-UHFFFAOYSA-N
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Description

5-phenyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a phenyl ring, a pyrrolidine ring, a thiophene ring, and an oxazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the phenyl, pyrrolidine, and thiophene groups through various coupling reactions. Common reagents used in these reactions include organolithium reagents, Grignard reagents, and transition metal catalysts. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-phenyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the oxazole ring or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-phenyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-phenyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-phenyl-1,2-oxazole-3-carboxamide
  • N-[2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide
  • 2-(thiophen-2-yl)ethyl-1,2-oxazole-3-carboxamide

Uniqueness

5-phenyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H21N3O2S

Molecular Weight

367.5 g/mol

IUPAC Name

5-phenyl-N-(2-pyrrolidin-1-yl-2-thiophen-2-ylethyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C20H21N3O2S/c24-20(16-13-18(25-22-16)15-7-2-1-3-8-15)21-14-17(19-9-6-12-26-19)23-10-4-5-11-23/h1-3,6-9,12-13,17H,4-5,10-11,14H2,(H,21,24)

InChI Key

HFCZHGKQCSYCNH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(CNC(=O)C2=NOC(=C2)C3=CC=CC=C3)C4=CC=CS4

Origin of Product

United States

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